molecular formula C36H40N2O9 B11218441 tetraethyl 1,1'-(oxydibenzene-4,1-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

tetraethyl 1,1'-(oxydibenzene-4,1-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Cat. No.: B11218441
M. Wt: 644.7 g/mol
InChI Key: AEDZMGNICIOKOX-UHFFFAOYSA-N
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Description

3,4-DIETHYL 1-(4-{4-[3,4-BIS(ETHOXYCARBONYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]PHENOXY}PHENYL)-2,5-DIMETHYL-1H-PYRROLE-3,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes multiple ethoxycarbonyl and dimethyl groups attached to a pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIETHYL 1-(4-{4-[3,4-BIS(ETHOXYCARBONYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]PHENOXY}PHENYL)-2,5-DIMETHYL-1H-PYRROLE-3,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of phenylpropionic acid with ethanol in the presence of a sulfuric acid catalyst, followed by a condensation reaction with acetic anhydride . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-DIETHYL 1-(4-{4-[3,4-BIS(ETHOXYCARBONYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]PHENOXY}PHENYL)-2,5-DIMETHYL-1H-PYRROLE-3,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxycarbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3,4-DIETHYL 1-(4-{4-[3,4-BIS(ETHOXYCARBONYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]PHENOXY}PHENYL)-2,5-DIMETHYL-1H-PYRROLE-3,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-DIETHYL 1-(4-{4-[3,4-BIS(ETHOXYCARBONYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]PHENOXY}PHENYL)-2,5-DIMETHYL-1H-PYRROLE-3,4-DICARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its potential to influence cellular processes is of significant interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4-DIETHYL 1-(4-{4-[3,4-BIS(ETHOXYCARBONYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]PHENOXY}PHENYL)-2,5-DIMETHYL-1H-PYRROLE-3,4-DICARBOXYLATE stands out due to its multiple ethoxycarbonyl and dimethyl groups, which confer unique chemical and physical properties. These features make it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C36H40N2O9

Molecular Weight

644.7 g/mol

IUPAC Name

diethyl 1-[4-[4-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenoxy]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C36H40N2O9/c1-9-43-33(39)29-21(5)37(22(6)30(29)34(40)44-10-2)25-13-17-27(18-14-25)47-28-19-15-26(16-20-28)38-23(7)31(35(41)45-11-3)32(24(38)8)36(42)46-12-4/h13-20H,9-12H2,1-8H3

InChI Key

AEDZMGNICIOKOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C(=C(C(=C4C)C(=O)OCC)C(=O)OCC)C)C

Origin of Product

United States

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